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Introduction
Hydroperoxyacetaldehyde (HPAC), with the chemical formula HOOCH₂CHO, is a key, yet

elusive, intermediate in the low-temperature combustion (LTC) of acetaldehyde and larger

hydrocarbon fuels. Its formation and subsequent reactions play a crucial role in the complex

chemical kinetics that govern autoignition and pollutant formation in advanced combustion

engines. Understanding the reaction pathways involving HPAC is essential for the development

of more accurate combustion models, leading to cleaner and more efficient energy conversion

technologies. This guide provides a comprehensive overview of the core principles of HPAC

chemistry in combustion, detailing its formation, decomposition, and key reactions. It presents

quantitative data from the literature, outlines experimental methodologies for its study, and

visualizes the complex reaction networks.

Formation of Hydroperoxyacetaldehyde
The formation of hydroperoxyacetaldehyde in combustion primarily proceeds through the

oxidation of acetaldehyde (CH₃CHO). The initial step involves the abstraction of a hydrogen

atom from acetaldehyde, predominantly by the hydroxyl radical (OH), to form an acetyl radical

(CH₃CO). This is followed by a sequence of reactions involving molecular oxygen (O₂), leading

to the formation of a hydroperoxy-substituted peroxy radical, which then isomerizes and

decomposes to form HPAC.
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The primary initiation reaction is:

CH₃CHO + OH → CH₃CO + H₂O

The acetyl radical then rapidly adds to molecular oxygen to form the acetylperoxy radical

(CH₃CO₃):

CH₃CO + O₂ ⇌ CH₃CO₃

At low to intermediate temperatures, this peroxy radical can abstract a hydrogen atom from

another fuel molecule or undergo isomerization. A key pathway to HPAC involves a second O₂

addition to the hydroperoxyalkyl radical (QOOH) formed after isomerization of the initial peroxy

radical, a process that has been computationally studied for analogous species. The

subsequent isomerization of this O₂QOOH radical can lead to the formation of

hydroperoxyacetaldehyde.

Core Reaction Pathways
The chemistry of hydroperoxyacetaldehyde is characterized by a complex network of

competing formation and consumption reactions. The following diagram illustrates the principal

pathways involved in the formation of HPAC during the low-temperature oxidation of

acetaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15473545?utm_src=pdf-body
https://www.benchchem.com/product/b15473545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetaldehyde (CH₃CHO) Acetyl Radical (CH₃CO)+ OH

OH

Acetylperoxy Radical (CH₃CO₃)+ O₂

O₂

Hydroperoxyalkyl Radical (•QOOH)Isomerization

H-Abstraction

Hydroperoxyalkylperoxy Radical (•OOQOOH)+ O₂

O₂

Hydroperoxyacetaldehyde (HOOCH₂CHO)Isomerization

Isomerization

Click to download full resolution via product page

Caption: Formation pathway of Hydroperoxyacetaldehyde (HPAC) in low-temperature

combustion.

Quantitative Data
Direct experimental measurement of the kinetic parameters for reactions involving

hydroperoxyacetaldehyde is challenging due to its high reactivity and low concentrations.

Much of the available data comes from theoretical calculations and kinetic modeling of

acetaldehyde oxidation.

Branching Ratios for Acetaldehyde + OH Reaction
The initial reaction of acetaldehyde with the OH radical has multiple potential product channels.

The branching ratios are crucial for determining the subsequent reaction pathways.
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Temperature
(K)

Reactants Products
Branching
Ratio (%)

Reference

298 CH₃CHO + OH CH₃CO + H₂O 93 ± 18

298 CH₃CHO + OH CH₂CHO + H₂O 5.1 +2.4/-1.7

High Temp. CH₃CHO + OH CH₂CHO + H₂O ~65

238-338 Butanal + OH
Aldehydic H-

abstraction
~96

238-338 Pentanal + OH
Aldehydic H-

abstraction
~93

Note: Data for butanal and pentanal are included to show the trend of aldehydic H-abstraction

in larger aldehydes.

Rate Constants for Related Peroxy Radical Reactions
The kinetics of peroxy radical isomerization and decomposition are critical for predicting the

formation rates of species like HPAC. While direct data for the specific radicals leading to

HPAC are scarce, studies on analogous peroxy radicals provide valuable insights.

Reaction

Rate Constant
(s⁻¹) or (cm³
molecule⁻¹
s⁻¹)

Temperature
(K)

Method Reference

Self-reaction of

CH₃C(O)O₂•

(1.3 ± 0.3) ×

10⁻¹¹
298 Experimental

CH₃C(O)O₂• +

CH₃O₂•

(2.0 ± 0.4) ×

10⁻¹¹
298 Experimental

Unimolecular H-

shift in acyl

peroxy radicals

10⁻⁸ to 10⁵ N/A Theoretical
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Experimental Protocols
The study of highly reactive intermediates like hydroperoxyacetaldehyde requires

sophisticated experimental techniques capable of operating under controlled combustion

conditions and detecting trace species.

Jet-Stirred Reactor (JSR) Coupled with Photoionization
Mass Spectrometry (PIMS)
This experimental setup is crucial for studying low to intermediate temperature oxidation

chemistry.

Methodology:

1

To cite this document: BenchChem. [Hydroperoxyacetaldehyde: A Critical Intermediate in
Low-Temperature Combustion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15473545#hydroperoxyacetaldehyde-in-combustion-
processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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